4-Formylpiperazine-1-carbothioamide

Description

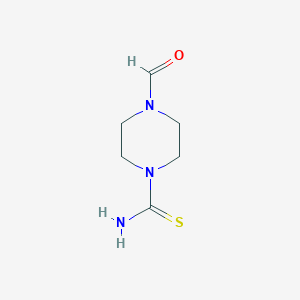

Structure

2D Structure

3D Structure

Properties

CAS No. |

73553-80-7 |

|---|---|

Molecular Formula |

C6H11N3OS |

Molecular Weight |

173.24 g/mol |

IUPAC Name |

4-formylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C6H11N3OS/c7-6(11)9-3-1-8(5-10)2-4-9/h5H,1-4H2,(H2,7,11) |

InChI Key |

VSOQJWQZXRMQFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C=O)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Formylpiperazine-1-carbothioamide and its Close Analogs

The synthesis of this compound and related structures primarily relies on well-established organic reactions, with thiocarbamoylation of piperazine (B1678402) derivatives being a cornerstone technique.

Synthesis via Thiocarbamoylation of Piperazine Derivatives

The most direct and widely employed method for synthesizing piperazine-1-carbothioamide derivatives involves the thiocarbamoylation of a piperazine precursor. This reaction typically entails the treatment of a substituted piperazine with an isothiocyanate. For instance, the reaction of 1-formylpiperazine (B147443) with an appropriate isothiocyanate would yield this compound. This method's popularity stems from its generally high yields and the commercial availability of a wide array of isothiocyanates, allowing for the generation of a diverse library of analogs.

Similarly, various N-(1-adamantyl)carbothioamides have been synthesized by reacting 1-adamantyl isothiocyanate with different cyclic secondary amines, including substituted piperazines, in boiling ethanol. nih.gov This approach has proven effective for creating N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamides when piperazine is reacted in a 2:1 molar ratio with the isothiocyanate. nih.gov

Another example involves the synthesis of pyrazolylpyrimidine-based N-thioamide derivatives of piperazine, highlighting the versatility of this synthetic strategy.

Alternative Cyclization and Ring Formation Strategies

While thiocarbamoylation of pre-existing piperazine rings is common, alternative strategies focus on constructing the piperazine ring itself. These methods offer a way to introduce substituents and functional groups at various positions on the piperazine core.

One such strategy involves the palladium-catalyzed cyclization of substrates to form the piperazine ring. This approach provides a modular synthesis for highly substituted piperazines. organic-chemistry.org Another method utilizes a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to produce 2-substituted piperazines. mdpi.com

Furthermore, multicomponent reactions have been developed for the synthesis of dithiocarbamate-containing piperazine derivatives through the C–N bond cleavage of a DABCO (1,4-diazabicyclo[2.2.2]octane) ring. nih.gov This approach involves the one-pot reaction of amines, carbon disulfide, and DABCO salts. nih.gov

Development of Novel Synthetic Approaches and Reaction Optimizations

Ongoing research focuses on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogs.

Exploration of Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a crucial role in modern organic synthesis, and its application to piperazine synthesis is an active area of research. For instance, a (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to facilitate the coupling of diols and diamines to produce piperazines. organic-chemistry.org Palladium catalysts are also widely used, with methods developed for the aerobic oxidative cyclization of alkenes to form various nitrogen-containing heterocycles, including piperazines. organic-chemistry.org

The use of photoredox catalysis has also emerged as a powerful tool. An iridium-based complex can catalyze the annulation of a glycine-based diamine and aldehydes to yield 2-substituted piperazines. mdpi.com This method offers mild reaction conditions and can be performed in both batch and continuous flow setups.

Investigation of Green Chemistry Principles in Synthesis Design

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.

One example is the use of an excess of piperazine itself as a solvent in the palladium-catalyzed amination of aryl chlorides, providing an eco-friendly and cost-effective synthesis of arylpiperazines. organic-chemistry.org The development of one-pot multicomponent reactions, such as the synthesis of dithiocarbamate-containing piperazines, also aligns with green chemistry principles by reducing waste and improving atom economy. nih.gov

Mechanistic Elucidation of Key Synthetic Steps

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For the synthesis of C–H functionalized piperazines using SnAP (stannyl amine protocol) reagents, the mechanism is believed to involve the copper-mediated oxidation of a C–Sn bond to form an α-aminyl radical, which then undergoes cyclization with an imine. mdpi.com

In photoredox-catalyzed reactions, the mechanism often involves the generation of radical intermediates. For example, in the photoredox C–H arylation of piperazines, an iridium photocatalyst is thought to oxidize the piperazine nitrogen, leading to the formation of an α-aminyl radical that can then couple with an aromatic partner. mdpi.com Understanding these radical pathways is key to controlling the selectivity and efficiency of these transformations.

Interactive Data Table: Synthetic Approaches to Piperazine Derivatives

| Method | Key Reagents/Catalysts | Advantages | Reference |

| Thiocarbamoylation | Isothiocyanates | High yields, readily available starting materials | nih.gov |

| Palladium-Catalyzed Cyclization | Palladium catalysts | Modular synthesis, high substitution | organic-chemistry.org |

| Visible-Light Photoredox Annulation | Iridium photocatalyst, aldehydes | Mild conditions, diverse substitution | mdpi.com |

| Multicomponent Reaction | DABCO salts, carbon disulfide, amines | One-pot synthesis, atom economy | nih.gov |

| Ruthenium-Catalyzed Diol-Diamine Coupling | Ruthenium(II) catalyst | Access to various piperazines and diazepanes | organic-chemistry.org |

Derivatization Strategies and Analog Synthesis Based on the Core Scaffold

The this compound core structure serves as a versatile template for synthesizing a diverse range of chemical entities. Derivatization can be systematically approached by targeting three main regions: the piperazine ring itself, the carbothioamide functional group, and the development of larger hybrid molecules that incorporate the entire scaffold.

Functionalization of the Piperazine Ring

The piperazine ring offers multiple sites for chemical modification. The most accessible of these is the nitrogen atom bearing the formyl group (N-4), but advanced techniques also permit functionalization of the carbon backbone of the ring.

A primary strategy for modifying the N-4 position involves the transformation of the formyl group. The formyl group can act as a precursor to a wide array of N-alkyl substituents through reductive amination. nih.govharvard.eduorganic-chemistry.org This two-step, one-pot process typically involves the condensation of the N-formyl group with a primary or secondary amine to form an intermediate, which is then reduced using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). harvard.eduorganic-chemistry.org This method is highly efficient for creating a library of derivatives with diverse N-4 substituents, thereby modulating the steric and electronic properties of the molecule.

More advanced strategies focus on the direct functionalization of the C-H bonds of the piperazine ring, typically at the α-position to the nitrogen atoms. beilstein-journals.orgnih.govmdpi.com These methods provide a powerful means to introduce carbon-based substituents directly onto the heterocyclic core.

Lithiation-Trapping: This approach involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, such as sec-butyllithium (sec-BuLi), followed by quenching the resulting organolithium intermediate with an electrophile. nih.govmdpi.com For this to be effective, the non-formylated nitrogen (N-1) typically requires a protecting group, such as a tert-butoxycarbonyl (Boc) group.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a potent method for activating sp³ C-H bonds. nih.govmdpi.comencyclopedia.pub Using a suitable photocatalyst, such as an iridium complex, an α-amino radical can be generated from the piperazine ring. This radical can then couple with various partners, including electron-deficient arenes or vinyl sulfones, to form new C-C bonds at the ring's carbon skeleton. mdpi.comencyclopedia.pub

These C-H functionalization techniques, while synthetically complex, open avenues to novel analogs with substitution patterns that are inaccessible through classical methods. beilstein-journals.orgnih.gov

Modifications at the Carbothioamide Moiety

The carbothioamide group (-C(=S)NH₂) is a highly versatile functional handle for chemical modification, primarily through reactions involving the sulfur atom or the terminal nitrogen. A prominent transformation is its use as a precursor for the synthesis of five-membered heterocyclic rings, such as thiazoles.

The Hantzsch thiazole (B1198619) synthesis is a classic and effective method for this transformation. yu.edu.jo In this reaction, the piperazine-1-carbothioamide scaffold is reacted with an α-halocarbonyl compound, typically an α-bromoketone like phenacyl bromide, in a suitable solvent such as ethanol. yu.edu.joresearchgate.netarkat-usa.org The reaction proceeds via an initial S-alkylation of the carbothioamide sulfur atom, followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole derivative. This strategy allows for the introduction of a wide variety of substituents onto the thiazole ring, depending on the choice of the α-haloketone.

The table below illustrates the synthesis of various thiazole derivatives from a piperazine bis(hydrazinecarbothioamide) precursor, showcasing the versatility of this reaction with different α-haloketones.

| Starting Carbothioamide | α-Haloketone Reagent | Resulting Thiazole Substituent | Yield (%) |

|---|---|---|---|

| Piperazine bis(hydrazinecarbothioamide) | Phenacyl bromide | 4-phenylthiazole | 85 |

| Piperazine bis(hydrazinecarbothioamide) | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-chlorophenyl)thiazole | 88 |

| Piperazine bis(hydrazinecarbothioamide) | 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)thiazole | 78 |

Data synthesized from research on piperazine bis(hydrazinecarbothioamide) cyclization. arkat-usa.org

Another key modification is the direct S-alkylation of the carbothioamide with alkyl halides (e.g., ethyl chloroacetate) to form the corresponding S-alkyl isothiourea derivatives. researchgate.net This reaction introduces a new substituent via the sulfur atom and transforms the functional group's properties, which can be useful for further synthetic manipulations or for modulating biological activity.

Development of Hybrid Molecules Incorporating the Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. frontiersin.orgacs.org The this compound scaffold is an excellent building block for creating such hybrids.

A notable example is the synthesis of hybrid molecules containing both the piperazine-carbothioamide core and an indolin-2-one moiety. nih.gov Indolin-2-one is a privileged scaffold found in numerous kinase inhibitors. The synthesis of these hybrids typically involves the reaction of a piperazine-1-carbothiohydrazide derivative with a substituted isatin (indole-2,3-dione). nih.gov The condensation reaction occurs between the terminal nitrogen of the carbothiohydrazide and the ketone group at the C3-position of the isatin, forming a new C=N bond and linking the two scaffolds.

This synthetic approach allows for extensive variation. Different substituents can be placed on the indolin-2-one ring (R¹) and on the N-4 position of the piperazine ring (R²) to generate a large library of hybrid compounds for biological screening. nih.gov

The table below presents examples of synthesized indolin-2-one-piperazine hybrids, highlighting the structural diversity achievable through this strategy.

| Compound ID | Indolin-2-one Substituent (R¹) | Piperazine N-Substituent (R²) |

|---|---|---|

| Hybrid 1 | 5-H | Phenyl |

| Hybrid 2 | 5-F | Phenyl |

| Hybrid 3 | 5-Cl | Phenyl |

| Hybrid 4 | 5-Br | Phenyl |

| Hybrid 5 | 5-CH₃ | Phenyl |

| Hybrid 6 | 5-Cl | 4-Fluorophenyl |

| Hybrid 7 | 5-Cl | 4-Chlorophenyl |

| Hybrid 8 | 5-Cl | 4-Bromophenyl |

Data derived from studies on indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety. nih.gov

Other research has focused on creating hybrids by linking the piperazine-carbothioamide scaffold to other biologically active heterocycles, such as benzothiazoles, demonstrating the broad applicability of this approach in medicinal chemistry. nih.gov

Advanced Structural Elucidation and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of "4-Formylpiperazine-1-carbothioamide" and for probing its electronic and vibrational properties.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While specific spectral data for "this compound" is not widely published, the analysis of closely related analogs, such as "4-formyl-N-methylpiperazine-1-carbothioamide," offers valuable insights into the expected NMR spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the formyl proton, the piperazine (B1678402) ring protons, and the protons of the carbothioamide group. The formyl proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 8.3 ppm. The protons on the piperazine ring will likely exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other, with chemical shifts generally observed in the range of δ 2.5 to 4.0 ppm. The NH₂ protons of the carbothioamide group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the formyl group, the piperazine ring carbons, and the thiocarbonyl carbon of the carbothioamide group. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, potentially around δ 195 ppm. The carbonyl carbon of the formyl group is anticipated to appear in the range of δ 160-170 ppm. The carbons of the piperazine ring would be observed in the δ 40-50 ppm region.

Multinuclear NMR: Techniques such as ¹⁵N NMR could further elucidate the electronic environment of the nitrogen atoms within the piperazine ring and the carbothioamide moiety, providing a more complete structural picture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analog Data

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Formyl Proton (-CHO) | 8.0 - 8.3 | - |

| Piperazine Protons (-CH₂-) | 2.5 - 4.0 | - |

| Carbothioamide Protons (-NH₂) | Variable (broad) | - |

| Formyl Carbon (C=O) | - | 160 - 170 |

| Piperazine Carbons (-CH₂-) | - | 40 - 50 |

| Carbothioamide Carbon (C=S) | - | ~195 |

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" is expected to display characteristic absorption bands corresponding to the N-H, C-H, C=O, and C=S stretching and bending vibrations.

The presence of the formyl group would be confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1650–1700 cm⁻¹. The C-H stretching vibration of the aldehyde is also expected to be present. The piperazine ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations. The carbothioamide group is characterized by N-H stretching vibrations, which typically appear as one or two bands in the 3100-3400 cm⁻¹ region, and a C=S stretching vibration, which is generally found in the 1050–1250 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbothioamide (-NH₂) | N-H Stretch | 3100 - 3400 |

| Piperazine/Formyl (-CH-) | C-H Stretch | 2800 - 3000 |

| Formyl (-CHO) | C=O Stretch | 1650 - 1700 |

| Piperazine (-CH₂) | C-H Bend | 1400 - 1480 |

| Carbothioamide (-C=S) | C=S Stretch | 1050 - 1250 |

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. For "this compound" (C₆H₁₁N₃OS), HRMS would provide an exact mass measurement with a high degree of accuracy, allowing for the unambiguous confirmation of its molecular formula. This technique is crucial for distinguishing the target compound from isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions. The carbonyl group of the formyl moiety and the thiocarbonyl group of the carbothioamide are the primary chromophores. The n → π* transition of the C=S group typically occurs at a longer wavelength than that of the C=O group. Studies on related pyrazoline analogs containing a carbothioamide group have shown absorption maxima in the range of 200-320 nm. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form.

While the specific crystal structure of "this compound" has not been reported, analysis of analogous piperazine carbothioamide derivatives provides likely crystallographic parameters. For instance, compounds such as "N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide" and "N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide" have been found to crystallize in the monoclinic crystal system with the space group P2₁/c. uzh.chresearchgate.net This suggests that "this compound" may also adopt a similar packing arrangement in the solid state. A full crystal structure determination would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carbothioamide NH₂ and the formyl oxygen, which govern the supramolecular architecture.

Elucidation of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is expected to be primarily dictated by the stereochemistry of the piperazine ring and the rotational freedom around the C-N bonds. The piperazine ring most commonly adopts a chair conformation, which minimizes steric strain. In this conformation, the substituents at the 1- and 4-positions can be either axial or equatorial.

Identification and Characterization of Intramolecular Hydrogen Bonds

A hypothetical intramolecular hydrogen bond would create a cyclic motif, further influencing the planarity and rigidity of the molecule. The characterization of such a bond would involve determining the donor-acceptor distance (N-H···O) and the angle of the hydrogen bond. This information is typically obtained from single-crystal X-ray diffraction studies, which are currently unavailable for this compound.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state would be directed by a variety of intermolecular interactions. The thioamide group is a potent hydrogen bond donor (-NH) and acceptor (-C=S). Therefore, strong N-H···S hydrogen bonds are expected to be a dominant feature in the crystal packing, leading to the formation of chains, dimers, or more complex networks.

Conformational Studies in Solution and Solid State

The conformation of this compound may differ between the solid state and in solution. In the solid state, the conformation is fixed within the crystal lattice, influenced by packing forces and strong intermolecular interactions. In solution, the molecule has greater conformational freedom.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in studying the conformational dynamics in solution. For example, the presence of multiple conformers in equilibrium could be detected. The solvent can also play a crucial role, as different solvents may stabilize different conformations through varying degrees of hydrogen bonding and polarity effects. A comparative study of the solid-state structure (from X-ray diffraction) and the solution-state behavior (from NMR) would provide a complete picture of the conformational landscape of this compound. However, the lack of primary research on this compound precludes such a detailed comparative analysis at this time.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the intrinsic properties of a molecule. dntb.gov.uanih.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules like 4-Formylpiperazine-1-carbothioamide. researchgate.netnih.gov By utilizing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), researchers can optimize the molecular geometry and compute various electronic properties. nih.govnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov For this compound, the HOMO is typically localized around the electron-rich carbothioamide group, while the LUMO may be distributed across the formyl and piperazine (B1678402) moieties, indicating the most probable sites for electrophilic and nucleophilic attack.

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. researchgate.netchemrxiv.org

NMR Spectroscopy: The theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. rsc.org These predicted shifts are then compared with experimental data to confirm the molecular structure. Machine learning algorithms and deep neural networks are also emerging as powerful tools for the rapid and accurate prediction of ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be computed to help assign the bands observed in an experimental FT-IR spectrum. nih.gov For this compound, key predicted vibrations would include the C=O stretching of the formyl group, the N-H stretching and bending of the thioamide, and the C=S stretching vibration.

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Description |

| ¹H NMR Chemical Shift (ppm) | ~8.1 | Proton of the formyl group (CHO) |

| ~7.5-8.0 | Protons of the thioamide group (NH₂) | |

| ~3.5-3.8 | Protons of the piperazine ring adjacent to the formyl group | |

| ~3.0-3.4 | Protons of the piperazine ring adjacent to the carbothioamide group | |

| ¹³C NMR Chemical Shift (ppm) | ~180 | Carbon of the thioamide group (C=S) |

| ~162 | Carbon of the formyl group (C=O) | |

| ~40-50 | Carbons of the piperazine ring | |

| IR Frequency (cm⁻¹) | ~3300-3400 | N-H stretching vibrations |

| ~1660 | C=O stretching vibration | |

| ~1100-1200 | C=S stretching vibration |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map uses a color scale to represent different potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, typically associated with electronegative atoms like oxygen and sulfur. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atom of the formyl group and the sulfur atom of the carbothioamide group.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, usually found around hydrogen atoms, especially those bonded to heteroatoms. These are potential sites for nucleophilic attack. The protons of the thioamide NH₂ group would be depicted as a region of positive potential.

Green Regions: Indicate neutral or zero potential areas.

This analysis provides crucial insights into the molecule's intermolecular interaction patterns and reactive sites. nih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. dntb.gov.uaajol.info This method is essential for understanding the potential biological activity of compounds like this compound.

Docking simulations place the ligand into the binding site of a biological target in various conformations and orientations. A scoring function then estimates the binding affinity, often expressed as a binding energy (kcal/mol) or a dissociation constant (Kd). ajol.infonih.gov A lower binding energy indicates a more favorable and stable interaction.

For carbothioamide derivatives, potential biological targets include enzymes like kinases or receptors involved in cell signaling. dntb.gov.ua For instance, docking studies might explore the interaction of this compound with the anti-apoptotic protein Bcl-2, a common target in cancer research. The simulations would predict the most stable binding pose within the protein's active site and calculate the corresponding binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Bcl-2 | 2W3L | -7.5 | TYR101, GLY145, ARG146 |

| Tyrosine Kinase | 1T46 | -8.2 | LEU248, GLU286, ASP381 |

| Carbonic Anhydrase II | 2CBE | -6.9 | HIS94, VAL121, THR200 |

Post-docking analysis is crucial for identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions determine the ligand's specificity and affinity for the target.

Hydrogen Bonding: The carbothioamide group (-C(=S)NH₂) is a critical functional group for forming hydrogen bonds. The N-H protons can act as hydrogen bond donors, while the sulfur atom can act as an acceptor. nih.gov The formyl oxygen is also a potent hydrogen bond acceptor. These interactions with amino acid residues like Arginine, Tyrosine, or Histidine are often key to stabilizing the complex.

Hydrophobic Interactions: The piperazine ring provides a scaffold that can participate in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Valine, or Alanine within the binding pocket. The formyl group can also contribute to stabilizing these interactions.

π-π Stacking: While this compound lacks an aromatic ring itself, derivatives containing phenyl or other aromatic groups can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein's active site. nih.gov

Understanding this interaction profile is fundamental for structure-based drug design and the optimization of lead compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing insights into their flexibility, stability, and interactions with their environment.

Investigation of Conformational Flexibility and Stability in Explicit Solvent Environments

MD simulations in explicit solvent environments, which mimic physiological conditions, are crucial for understanding the conformational landscape of this compound. These simulations typically employ water models like TIP3P to solvate the molecule and apply force fields such as CHARMM to govern the atomic interactions. nih.gov The stability of the molecule's conformation over time is assessed by monitoring the root-mean-square deviation (RMSD) of the backbone atoms. A stable RMSD profile over the simulation trajectory, often in the range of nanoseconds to microseconds, suggests that the molecule maintains a consistent and stable conformation. nih.govresearchgate.netnih.gov

The flexibility of the molecule, particularly concerning rotatable bonds and the piperazine ring, can be analyzed by tracking dihedral angle variations throughout the simulation. Such analyses reveal the accessible conformational states and the energy barriers between them, providing a detailed picture of the molecule's inherent flexibility. nih.gov

Simulation of Ligand-Target Complex Dynamics and Stability

To understand how this compound might interact with a biological target, MD simulations of the ligand-target complex are performed. These simulations provide critical information on the stability of the binding pose predicted by molecular docking. The RMSD of both the ligand and the protein are monitored to assess the stability of the complex. nih.govresearchgate.net A stable complex is indicated by minimal fluctuations in the RMSD values after an initial equilibration period.

Furthermore, these simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode. For instance, a study on a different heterocyclic compound showed that stable hydrogen bonds were maintained for over 32 nanoseconds, indicating a firm interaction with the protein's active site. nih.gov The average RMSD of a stable protein-ligand complex is often found to be below 0.3 nm. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict their potential biological activities based on various molecular descriptors. These descriptors can include electronic, steric, and hydrophobic properties.

Pharmacophore modeling, a complementary approach, identifies the essential three-dimensional arrangement of chemical features that are necessary for biological activity. nih.gov For this compound, a pharmacophore model would highlight the key features such as hydrogen bond donors and acceptors, and hydrophobic regions that are crucial for its interaction with a specific target. This model can then be used to virtually screen large compound libraries to identify other potential lead compounds with similar activity profiles.

In Silico Prediction of ADME Parameters and Drug-Likeness Assessment

The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties at an early stage of drug discovery. researchgate.netnih.gov For this compound, various ADME parameters can be computationally estimated.

Drug-likeness is an assessment of whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Below is a table summarizing the predicted ADME and drug-likeness properties for a hypothetical compound with characteristics similar to this compound, based on common computational models. frontiersin.orgnih.govresearchgate.net

| Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five, good absorption and distribution. nih.gov |

| logP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule of Five, optimal solubility and permeability. nih.gov |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five, good membrane permeability. nih.gov |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five, good membrane permeability. nih.gov |

| Human Intestinal Absorption | High | Indicates good oral bioavailability. frontiersin.org |

| Caco-2 Permeability | Moderate to High | Predicts absorption across the intestinal wall. frontiersin.org |

| P-glycoprotein Substrate | No | Less likely to be effluxed from cells, potentially higher intracellular concentration. frontiersin.org |

| CYP450 Inhibition | Varies by isoform | Predicts potential for drug-drug interactions. researchgate.net |

| Bioavailability Score | High | Overall assessment of the potential for a compound to be orally bioavailable. chemrevlett.com |

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound, guiding further experimental validation and optimization efforts. researchgate.netnih.gov

Mechanistic Research on Biological Activities in Vitro and Biochemical Focus

Enzyme Inhibition Studies

The piperazine (B1678402) ring and the carbothioamide group are recognized pharmacophores present in numerous enzyme inhibitors. Research into derivatives containing these scaffolds has revealed significant inhibitory potential against a range of enzymes, driven by specific structural features and interactions within the enzyme active sites.

Inhibition Kinetics and Mechanism Elucidation against Specific Enzymes

The study of inhibition kinetics is crucial for understanding how a compound interacts with its target enzyme. For compounds structurally related to 4-formylpiperazine-1-carbothioamide, various inhibition mechanisms have been identified.

For instance, studies on thiosemicarbazone derivatives as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, have revealed different modes of action. 4-Methoxybenzaldehyde thiosemicarbazone was found to be a reversible, mixed-type inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov For the diphenolase activity, it exhibited Kᵢ and Kᵢs values of 1.47 µM and 15.10 µM, respectively. nih.gov Similarly, quinoline-thiosemicarbazone hybrids have been investigated as cholinesterase inhibitors, with kinetic studies revealing a competitive mode of inhibition for the most potent compounds. nih.gov

In the context of α-glucosidase inhibition, an important target for managing type 2 diabetes, piperazine-containing dithiocarbamates have been identified as noncompetitive inhibitors. tubitak.gov.tr This indicates that they bind to an allosteric site on the enzyme, a site other than the substrate-binding site, to exert their inhibitory effect. tubitak.gov.tr For xanthine (B1682287) oxidase (XO), an enzyme critical in purine (B94841) metabolism, kinetic studies of various inhibitors have shown both competitive and mixed-type inhibition, where the inhibitor may bind to the free enzyme or the enzyme-substrate complex. mdpi.com

Selectivity and Potency Profiling against Enzyme Isoforms

Many enzymes exist as multiple isoforms, and the selectivity of an inhibitor for a specific isoform is a key determinant of its therapeutic potential and side-effect profile. Derivatives of piperazine and carbothioamide have been extensively profiled for their selectivity against various enzyme families.

Monoamine Oxidases (MAOs): MAO-A and MAO-B are critical targets for neurodegenerative diseases. Pyridazinobenzylpiperidine derivatives have shown selective inhibition of MAO-B over MAO-A. nih.gov For example, compound S5 from this series potently inhibited MAO-B with an IC₅₀ value of 0.203 µM and showed a high selectivity index of 19.04 for MAO-B. nih.gov In contrast, some 3,5-diaryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were found to be potent and selective inhibitors of the MAO-A isoform. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission. Quinoline-thiosemicarbazone hybrids have demonstrated high selectivity for AChE over BuChE, with most compounds showing less than 50% inhibition of BuChE. nih.gov One of the most potent compounds in this series exhibited an IC₅₀ value of 0.12 µM against AChE, a potency five times greater than the standard drug galantamine. nih.gov

Other Enzymes: Research on other enzyme families has also revealed notable potency. Chiral pyrimidinyl-piperazine carboxamide derivatives have emerged as powerful yeast α-glucosidase inhibitors, with the most active compound showing an IC₅₀ of 0.44 µM. nih.gov Chalcone-piperazine derivatives have demonstrated low inhibitory potency towards human carbonic anhydrase I (hCA I), with IC₅₀ values in the range of 25–43 µM. mdpi.com

The following table summarizes the inhibitory activities of various piperazine and carbothioamide derivatives against different enzyme isoforms.

| Compound Class | Enzyme Target | Potency (IC₅₀/Kᵢ) | Selectivity Notes |

| Pyridazinobenzylpiperidine Derivatives nih.gov | MAO-B | 0.203 µM (IC₅₀) | 19-fold selective for MAO-B over MAO-A |

| Pyrazole-carbothioamide Derivatives nih.gov | MAO-A | 1.0 x 10⁻³ µM (IC₅₀) | Potent and selective for MAO-A |

| Quinoline-Thiosemicarbazone Hybrids nih.gov | AChE | 0.12 µM (IC₅₀) | Highly selective for AChE over BuChE |

| Pyrimidinyl-piperazine Carboxamides nih.gov | α-Glucosidase | 0.44 µM (IC₅₀) | Significantly more potent than acarbose (B1664774) (standard) |

| Chalcone-piperazine Derivatives mdpi.com | hCA I | 25-43 µM (IC₅₀) | Low potency |

| 4-Methoxybenzaldehyde thiosemicarbazone nih.gov | Tyrosinase | 1.47 µM (Kᵢ) | Mixed-type inhibitor |

Interactive Data Table

| Compound Class | Enzyme Target | Potency (IC₅₀/Kᵢ) | Selectivity Notes |

| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.203 µM (IC₅₀) | 19-fold selective for MAO-B over MAO-A |

| Pyrazole-carbothioamide Derivatives | MAO-A | 1.0 x 10⁻³ µM (IC₅₀) | Potent and selective for MAO-A |

| Quinoline-Thiosemicarbazone Hybrids | AChE | 0.12 µM (IC₅₀) | Highly selective for AChE over BuChE |

| Pyrimidinyl-piperazine Carboxamides | α-Glucosidase | 0.44 µM (IC₅₀) | Significantly more potent than acarbose (standard) |

| Chalcone-piperazine Derivatives | hCA I | 25-43 µM (IC₅₀) | Low potency |

| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase | 1.47 µM (Kᵢ) | Mixed-type inhibitor |

Structure-Based Rational Design and Optimization of Enzyme Inhibitors

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into potent and selective drug candidates. For piperazine and thiosemicarbazone derivatives, several key structural features have been identified that govern their inhibitory activity.

In the design of MAO-B inhibitors, the substitution pattern on the phenyl ring of pyridazinobenzylpiperidine derivatives was found to be critical. nih.gov A chloro-substituent at the 3-position resulted in the highest MAO-B inhibition, whereas substitutions at the 2- and 4-positions generally led to lower activity. nih.gov

For α-glucosidase inhibitors based on a pyrimidinyl-piperazine carboxamide scaffold, the stereochemistry at a chiral center was a major determinant of potency. nih.gov Compounds with an S-configuration were up to five times more active than their R-configuration counterparts. nih.gov SAR analyses of IMPDH inhibitors revealed that the rigid piperazine ring was essential for whole-cell activity against M. tuberculosis. nih.gov Replacing it with a more flexible ethylenediamine (B42938) spacer led to a loss of this activity, although enzymatic inhibition was retained. nih.gov

In the case of thiosemicarbazone-based tyrosinase inhibitors, the thiosemicarbazide (B42300) moiety itself is considered crucial, with the sulfur atom capable of chelating the copper ions in the enzyme's active site. nih.gov The nature and position of substituents on the aromatic ring also significantly influence potency. nih.gov

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Compounds containing piperazine and carbothioamide motifs have been investigated for their ability to counteract oxidative stress through various mechanisms.

Investigation of Free Radical Scavenging Pathways (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. Numerous studies on thiosemicarbazide and piperazine derivatives have demonstrated their potential as direct antioxidants.

Thiosemicarbazone derivatives have shown an ability to scavenge free radicals in a dose-dependent manner. mdpi.com Carbothioamide-based pyrazoline analogs also exhibited promising antioxidant activity in DPPH assays, with IC₅₀ values as low as 0.132 µg/mL. mdpi.com Similarly, certain 1-aryl piperazine derivatives containing a xanthine moiety showed significant DPPH radical scavenging activity, although their potency was generally lower than that of the standard antioxidant Butylated hydroxytoluene (BHT). tubitak.gov.tr The presence of a hydroxyl group in the structure of these piperazine derivatives was noted as being essential for their antioxidant properties. tubitak.gov.tr

The following table presents DPPH radical scavenging activities for classes of compounds related to this compound.

| Compound Class | Antioxidant Activity (DPPH Assay) | Reference |

| Carbothioamide-based Pyrazoline Analogs | IC₅₀ = 0.132 ± 0.012 µg/mL | mdpi.com |

| 1-Aryl Piperazine-Xanthine Derivatives | IC₅₀ = 189.42 µmol/L (most active compound) | tubitak.gov.tr |

| Camphene-based Thiosemicarbazones | EC₅₀ = 0.208 ± 0.004 mol/mol DPPH | mdpi.com |

Interactive Data Table

| Compound Class | Antioxidant Activity (DPPH Assay) | Reference |

| Carbothioamide-based Pyrazoline Analogs | IC₅₀ = 0.132 ± 0.012 µg/mL | mdpi.com |

| 1-Aryl Piperazine-Xanthine Derivatives | IC₅₀ = 189.42 µmol/L (most active compound) | tubitak.gov.tr |

| Camphene-based Thiosemicarbazones | EC₅₀ = 0.208 ± 0.004 mol/mol DPPH | mdpi.com |

Elucidation of Cellular Mechanisms for Oxidative Stress Modulation

Beyond direct radical scavenging, compounds can modulate cellular responses to oxidative stress. This involves influencing complex signaling pathways that regulate the expression of protective antioxidant enzymes.

Oxidative stress activates key transcription factors like Nrf2 (NF-E2-related factor 2), which controls the expression of a suite of antioxidant and detoxification genes. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. nih.gov Under oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of protective genes. nih.gov Compounds can exert antioxidant effects by activating this Nrf2/Keap1 pathway. For example, piperazine ferulate, a compound combining piperazine with the antioxidant ferulic acid, mitigates oxidative stress by upregulating antioxidant enzymes like superoxide (B77818) dismutase and catalase. It also modulates inflammatory responses by inhibiting the activation of NF-κB, a transcription factor linked to both inflammation and oxidative stress. This suggests that piperazine-containing molecules can offer cellular protection by not only scavenging radicals directly but also by bolstering the cell's own defense mechanisms against oxidative damage.

Antiproliferative Activity Mechanisms

Identification of Specific Target Proteins and Cellular Pathways in Cancer Research

While research exists on the broader classes of piperazine and carbothioamide compounds, no studies were found that specifically investigated the biological activities of This compound .

Table of Compounds Mentioned

Receptor Binding and Cellular Pathway Modulation Studies

Due to a lack of specific research on this compound, this section will focus on the receptor binding and cellular pathway modulation of structurally related piperazine and carbothioamide derivatives to provide a potential framework for understanding its possible biological activities.

Ligand-Receptor Interaction Profiling

The interaction of a compound with specific receptors is a critical determinant of its pharmacological effect. While direct ligand-receptor interaction profiling for this compound is not available in the current scientific literature, studies on analogous structures containing the piperazine or carbothioamide moiety offer valuable insights into potential receptor targets.

Research into a series of thiazole-piperazine derivatives has revealed interactions with opioid receptors. nih.gov Molecular docking studies of these compounds have identified key interactions within the binding sites of µ-opioid and δ-opioid receptors. For instance, certain derivatives form π-π stacking interactions with tyrosine and histidine residues in the µ-opioid receptor, while others establish hydrogen bonds. nih.gov Similarly, interactions with the δ-opioid receptor are characterized by π-π stacking with tyrosine and tryptophan residues. nih.gov

Furthermore, studies on 3-substituted piperazine derivatives have shown moderate affinity and considerable selectivity for sigma-1 (σ₁) receptors. nih.gov This suggests that the piperazine scaffold can be a key pharmacophore for sigma receptor ligands.

In the context of anticancer research, newly synthesized purine analogs incorporating a substituted piperazine ring have been profiled for their interaction with a panel of human kinases. nih.gov This high-throughput screening, known as KINOMEscan™, demonstrated that certain analogs selectively interact with kinases such as ALK, BTK, and DDR2 (discoidin domain-containing receptor 2). nih.gov

The following table summarizes the observed ligand-receptor interactions for compounds structurally related to this compound.

| Compound Class | Receptor Target(s) | Key Interactions | Reference |

| Thiazole-piperazine derivatives | µ-opioid, δ-opioid | π-π stacking, hydrogen bonds | nih.gov |

| 3-Substituted piperazine derivatives | Sigma-1 (σ₁) | Not specified | nih.gov |

| Substituted piperazine-purine analogs | ALK, BTK, DDR2 | Selective binding | nih.gov |

Modulation of Specific Biochemical Pathways

The biological activity of a compound is often mediated through its influence on specific biochemical pathways. For derivatives of piperazine and carbothioamide, research has pointed towards the modulation of pathways involved in cancer cell proliferation, survival, and nociception.

For instance, certain novel purine ribonucleoside analogues featuring a 4-substituted piperazine moiety have been shown to induce senescence-associated cell death in liver cancer cells. nih.gov One of the most potent compounds in this series was found to interfere with cellular ATP reserves, likely by affecting cellular kinase activities. nih.gov A key finding was the induction of senescence confirmed by the phosphorylation of the Retinoblastoma (Rb) protein, which was influenced by the overexpression of p15INK4b in the presence of the compound. nih.gov

In a separate study, newly synthesized purine analogs with a 6-substituted piperazine were found to induce apoptosis in hepatocellular carcinoma cells by inhibiting the Src signaling pathway. nih.gov The introduction of one of these compounds to liver cancer cells led to a decrease in the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, ultimately leading the cells to apoptosis. nih.gov

Furthermore, research on pyrazoline derivatives containing a carbothioamide group suggests a potential mechanism of anticancer activity through DNA binding. acs.org While the precise pathway modulation is not fully elucidated in this context, the interaction with DNA is a critical event that can trigger various cellular responses, including cell cycle arrest and apoptosis.

The table below details the modulation of specific biochemical pathways by compounds structurally related to this compound.

| Compound Class | Modulated Pathway/Process | Key Molecular Events | Reference |

| 4-Substituted piperazine purine ribonucleosides | Senescence-associated cell death | Interference with cellular ATP, phosphorylation of Rb protein | nih.gov |

| 6-Substituted piperazine purine analogs | Apoptosis via Src inhibition | Decreased phospho-Src, phospho-Rb, cyclin E, and cdk2 levels | nih.gov |

| Carbothioamide-based pyrazoline analogs | DNA binding | Not specified | acs.org |

Applications in Advanced Chemical Research and Drug Discovery Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

4-Formylpiperazine-1-carbothioamide is a bifunctional molecule that serves as a highly useful synthetic intermediate. Its value stems from the presence of two key functional groups: the formyl group (-CHO) and the carbothioamide group (-CSNH2), attached to the piperazine (B1678402) core. These groups offer orthogonal reactivity, allowing for selective chemical transformations.

The formyl group is susceptible to a variety of reactions. It can undergo:

Oxidation to a carboxylic acid, providing a new point for amide bond formation or further derivatization.

Reduction to a hydroxymethyl group, which can be used in ether or ester synthesis.

Reductive amination , allowing for the introduction of a substituted aminomethyl group, thereby extending the molecular framework.

Wittig-type reactions to form alkenes.

Condensation reactions with active methylene (B1212753) compounds.

Simultaneously, the carbothioamide moiety is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. For instance, it can react with α-halocarbonyl compounds to generate thiazole (B1198619) rings, a common structural motif in many biologically active molecules. The thiourea-like structure of the carbothioamide can also engage in cyclization reactions to form other heterocyclic systems.

The synthesis of the parent compound, this compound, can be envisioned through a multi-step process, likely involving the initial formylation of piperazine, followed by the reaction with a thiocyanate (B1210189) salt or a similar reagent to install the carbothioamide group. The piperazine scaffold itself is a common building block in organic synthesis, and methods for its selective functionalization are well-established. mdpi.com

Contribution to Lead Compound Identification and Optimization in Medicinal Chemistry Research

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically used drugs and biologically active compounds. nih.gov Its ability to improve the physicochemical properties of a molecule, such as solubility and oral bioavailability, makes it an attractive component in drug design. mdpi.com The addition of the formyl and carbothioamide groups to this scaffold creates a molecule with significant potential for lead compound identification and optimization.

While direct studies on this compound are not extensively documented, the biological activities of structurally related piperazine derivatives highlight the potential of this chemical class. For example, various piperazine-containing compounds have been investigated for a wide range of therapeutic applications. nih.govmdpi.com

The carbothioamide group, in particular, is known to be a key pharmacophore in a variety of biologically active compounds, contributing to their ability to interact with biological targets through hydrogen bonding and other interactions. Pyrazoline derivatives containing a carbothioamide moiety have shown promising results as anticancer agents, with some analogs exhibiting potent cytotoxicity against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical cancer). nih.gov Similarly, piperazine derivatives have been explored for their antioxidant and neuroprotective effects. nih.gov

The table below summarizes the reported biological activities of some piperazine and carbothioamide derivatives, illustrating the therapeutic potential of this structural class.

| Compound Class | Biological Activity | Example Research Findings |

| Pyrazoline-Carbothioamides | Anticancer | Exhibited IC50 values in the micromolar range against A549 and HeLa cell lines. nih.gov |

| Piperazine-diones | Antioxidant | Showed protective effects against H2O2-induced oxidative stress in SH-SY5Y cells. nih.gov |

| Aryl Piperazines | Antidiabetic | Promoted glucose uptake and inhibited NADH:ubiquinone oxidoreductase. mdpi.com |

| Piperazine-based analogs | Anticancer | Berberine analogues with piperazine moieties showed enhanced anti-tumor activity. nih.gov |

These findings suggest that this compound could serve as a valuable starting point for the development of new therapeutic agents. The formyl group provides a convenient site for modification, allowing for the generation of a library of derivatives that can be screened for biological activity. This process of structure-activity relationship (SAR) studies is fundamental to optimizing a lead compound into a viable drug candidate.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing researchers to study its function in a biological system. The development of high-quality chemical probes is crucial for target validation in drug discovery.

This compound possesses characteristics that could make it or its derivatives suitable as chemical probes. The formyl group can be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, which would allow for the visualization or isolation of the target protein. Alternatively, the formyl group could be converted into a reactive "warhead" that can form a covalent bond with the target protein, enabling its identification and characterization.

The piperazine-carbothioamide portion of the molecule would be responsible for the selective binding to the target. By systematically modifying this part of the structure, it may be possible to develop probes with high affinity and selectivity for a particular protein. The ability to create a "negative control" compound, a structurally similar but biologically inactive molecule, is also an important aspect of chemical probe design, and the synthetic accessibility of derivatives of this compound would facilitate this.

Exploration of Novel Biological Targets through Compound-Based Screening Initiatives

Compound-based screening, particularly high-throughput screening (HTS), is a primary method for identifying new "hit" compounds that can modulate the activity of a biological target. bio-connect.nl These hits serve as the starting point for drug discovery programs. The success of a screening campaign is highly dependent on the quality and diversity of the compound library being screened. nih.gov

Molecules like this compound are valuable additions to screening libraries for several reasons:

Structural Novelty: It represents a unique combination of functional groups on a proven scaffold, increasing the chemical diversity of the library.

Three-Dimensional Complexity: The non-planar nature of the piperazine ring provides a three-dimensional structure that can interact with the complex binding sites of proteins.

"Lead-like" Properties: The molecular weight and other physicochemical properties of this compound fall within the range considered "lead-like," meaning it has a good starting point for optimization into a drug-like molecule.

By including this compound and its derivatives in screening libraries, researchers increase the probability of discovering novel interactions with previously "undrugged" biological targets. The identification of such interactions can open up new avenues for therapeutic intervention in a wide range of diseases. The functional handles on the molecule also mean that once a hit is identified, the subsequent hit-to-lead optimization process can proceed more rapidly.

Q & A

Q. How can researchers optimize the synthesis of 4-Formylpiperazine-1-carbothioamide to improve yield and purity?

- Methodological Answer :

Synthesis typically involves reacting piperazine derivatives with thiocarbamic acid under alkaline conditions. To optimize yield and purity:- Use stoichiometric control to minimize side reactions (e.g., over-alkylation).

- Scale-up processes require precise temperature regulation (20–25°C) and pH monitoring (pH 9–10) to maintain reaction efficiency .

- Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. What advanced analytical techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing formyl and carbothioamide groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation using SHELX programs for crystal structure determination .

Q. What in vitro methodologies are appropriate for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .

- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., using Colle-Salvetti functionals) to identify reactive sites (formyl group) .

- Molecular Docking : Simulate binding modes with targets like kinases or proteases (AutoDock Vina, GOLD) to prioritize experimental validation .

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over nanosecond timescales (AMBER, GROMACS) .

Q. What strategies should be employed when encountering contradictory data in the literature regarding the pharmacological effects of piperazine-carbothioamide derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, solvent systems) .

- Meta-Analysis : Pool data from multiple sources to identify trends (e.g., SAR for substituent effects) .

- Controlled Variable Testing : Systematically vary parameters (e.g., cell line selection, assay duration) to isolate confounding factors .

Q. What are the key considerations in designing novel derivatives of this compound to enhance bioactivity?

- Methodological Answer :

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to improve metabolic stability .

- Bioisosteric Replacement : Replace carbothioamide with sulfonamide to modulate solubility and target affinity .

- Structure-Activity Relationship (SAR) : Use combinatorial libraries to test substituents at positions 4 and 1 of the piperazine ring .

Q. How should stability studies be conducted for this compound under various storage conditions?

- Methodological Answer :

Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.